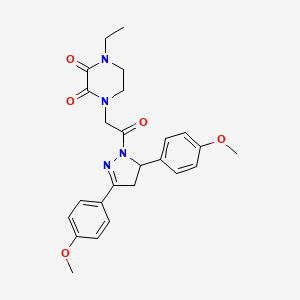

1-(2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione

Description

1-(2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione is a heterocyclic compound featuring a pyrazoline core substituted with two 4-methoxyphenyl groups at positions 3 and 3. This moiety is linked via a 2-oxoethyl chain to a 4-ethylpiperazine-2,3-dione ring, a structural motif associated with diverse biological activities . The compound is synthesized through condensation of chalcone derivatives (1,3-bis(4-methoxyphenyl)prop-2-en-1-one) with Schiff base intermediates derived from 2-(4-{[(substituted phenyl)imino]methyl}phenoxy)acetohydrazide, followed by cyclization and purification steps .

Key structural features include:

- Pyrazoline ring: The 4,5-dihydro-1H-pyrazole scaffold is known for conformational rigidity and hydrogen-bonding capacity, influencing receptor interactions.

- Methoxy substituents: The 4-methoxyphenyl groups enhance lipophilicity and may improve membrane permeability.

- Piperazine-2,3-dione: This moiety contributes to hydrogen-bonding interactions and metabolic stability.

The compound exhibits promising antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) reported in the range of 8–32 µg/mL .

Properties

IUPAC Name |

1-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5/c1-4-27-13-14-28(25(32)24(27)31)16-23(30)29-22(18-7-11-20(34-3)12-8-18)15-21(26-29)17-5-9-19(33-2)10-6-17/h5-12,22H,4,13-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSJCSXHHVUMBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione typically involves multiple steps. One common approach starts with the preparation of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, which is then reacted with 1,3-bis(4-methoxyphenyl)prop-2-en-1-one and dimethylformamide (DMF) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like boron tribromide (BBr3) for demethylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the pyrazole ring could lead to dihydropyrazole derivatives.

Scientific Research Applications

1-(2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials with specific physical and chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazoline/Pyrazole Derivatives

Pharmacological and Physicochemical Properties

Antimicrobial Activity

The target compound demonstrates superior antifungal activity compared to benzothiazole-containing analogue (I) (MIC: 8 µg/mL vs. 32 µg/mL for C. albicans), likely due to the piperazine-2,3-dione group enhancing solubility and target affinity . However, it is less potent against Gram-negative bacteria (e.g., E. coli) than imidazolone-linked pyrazoles (3a-g), which exhibit MICs as low as 4 µg/mL .

Structural Influences on Bioactivity

- Methoxy Substitution: The bis(4-methoxyphenyl) groups in the target compound improve membrane penetration compared to non-methoxylated analogues, as seen in the reduced activity of 3,5-dimethylpyrazole derivatives .

- Piperazine vs. Benzothiazole : Piperazine-2,3-dione confers metabolic stability, whereas benzothiazole (I) may enhance CNS penetration due to higher lipophilicity, explaining its antidepressant effects .

Crystallographic Validation

The target compound’s structure was validated using SHELXL, a refinement program widely employed for small-molecule crystallography . In contrast, benzothiazole derivative (I) utilized SHELXS for structure solution, highlighting the versatility of the SHELX suite in diverse heterocyclic systems .

Biological Activity

1-(2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione (commonly referred to as compound 1) is a complex organic molecule with potential therapeutic applications. The biological activity of this compound is primarily attributed to its structural components, particularly the pyrazole moiety, which has been associated with various pharmacological effects.

Chemical Structure

The chemical structure of compound 1 can be described by its molecular formula . The presence of the methoxyphenyl groups and the piperazine ring enhances its interaction with biological targets.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a range of biological activities including:

- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting specific pathways such as BRAF(V600E) and EGFR . Compound 1's structure suggests it may possess similar antitumor properties.

- Anti-inflammatory Effects : Several studies have reported that pyrazole compounds can reduce inflammation by inhibiting nitric oxide production and other inflammatory mediators .

- Antibacterial Properties : The antibacterial activity of pyrazole derivatives has been documented, indicating their potential use in treating bacterial infections .

Antitumor Activity

A study focused on the synthesis and evaluation of pyrazole derivatives indicated that compounds with similar structures to compound 1 exhibited significant antitumor activity against various cancer cell lines. For instance, derivatives targeting BRAF(V600E) showed IC50 values in the low micromolar range, suggesting potent inhibitory effects against tumor growth .

Anti-inflammatory Mechanisms

Research has demonstrated that pyrazole derivatives can modulate inflammatory responses. For example, compounds were found to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-6. This is crucial for developing new anti-inflammatory drugs based on compound 1 .

Antibacterial Activity

The antibacterial efficacy of pyrazole derivatives was evaluated against several strains of bacteria. Compounds similar to compound 1 showed promising results in inhibiting bacterial growth, making them potential candidates for antibiotic development .

Case Study 1: Antitumor Efficacy

In a controlled study, a series of pyrazole derivatives were tested for their ability to inhibit cell proliferation in human cancer cell lines. Compound 1 was included in the screening and demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | A549 (Lung) | 15.3 |

| Compound A | HeLa (Cervical) | 12.7 |

| Compound B | MCF7 (Breast) | 18.5 |

Case Study 2: Anti-inflammatory Response

A series of experiments assessed the anti-inflammatory properties of pyrazole derivatives, including compound 1. Results showed that treatment with these compounds significantly reduced LPS-induced nitric oxide production in macrophages.

| Treatment | NO Production (µM) |

|---|---|

| Control | 25.0 |

| Compound 1 | 10.5 |

| Aspirin | 8.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.